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molecular formula C5H6IN3 B1613007 2-hydrazinyl-5-iodoPyridine CAS No. 77992-46-2

2-hydrazinyl-5-iodoPyridine

Cat. No. B1613007
M. Wt: 235.03 g/mol
InChI Key: XFEWGDAERUEGIY-UHFFFAOYSA-N
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Patent
US07157490B2

Procedure details

A mixture of the product (2.0 g, 8.51 mmol) from Step A above in triethyl orthoformate (100 mL) was warmed at reflux for 18 h. After cooling to room temperature, the reaction mixture was concentrated under reduced pressure. The residue was dissolved in 250 mL of dichloromethane and was filtered through a pad of silica gel. The pad was washed with 20% methanol/dichloromethane to elute the compound from the silica gel, and this filtrate was concentrated to dryness and then redissolved in dichloromethane. Addition of hexanes afforded a precipitate, which was collected. The filtrate was concentrated to half volume, and was then diluted with additional hexanes to yield a second crop of product. The combined solids were dried in vacuo to afford the title compound as a pale yellow solid. LC/MS 246.0 (M+1)
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[CH:3]=[CH:4][C:5]([NH:8][NH2:9])=[N:6][CH:7]=1.[CH:10](OCC)(OCC)OCC>>[I:1][C:2]1[CH:3]=[CH:4][C:5]2[N:6]([CH:10]=[N:9][N:8]=2)[CH:7]=1

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
IC=1C=CC(=NC1)NN
Name
Quantity
100 mL
Type
reactant
Smiles
C(OCC)(OCC)OCC

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was warmed
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 18 h
Duration
18 h
CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture was concentrated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in 250 mL of dichloromethane
FILTRATION
Type
FILTRATION
Details
was filtered through a pad of silica gel
WASH
Type
WASH
Details
The pad was washed with 20% methanol/dichloromethane
WASH
Type
WASH
Details
to elute the compound from the silica gel
CONCENTRATION
Type
CONCENTRATION
Details
this filtrate was concentrated to dryness
DISSOLUTION
Type
DISSOLUTION
Details
redissolved in dichloromethane
ADDITION
Type
ADDITION
Details
Addition of hexanes
CUSTOM
Type
CUSTOM
Details
afforded a precipitate, which
CUSTOM
Type
CUSTOM
Details
was collected
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated to half volume
ADDITION
Type
ADDITION
Details
was then diluted with additional hexanes
CUSTOM
Type
CUSTOM
Details
to yield a second crop of product
CUSTOM
Type
CUSTOM
Details
The combined solids were dried in vacuo

Outcomes

Product
Name
Type
product
Smiles
IC=1C=CC=2N(C1)C=NN2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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